2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
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Overview
Description
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl and phenyldiazenyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzaldehyde with aniline to form a Schiff base, followed by a diazotization reaction with nitrous acid to introduce the phenyldiazenyl group. The final step involves the condensation of the resulting intermediate with 2-aminobenzoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenyldiazenyl group is particularly important for its ability to form stable complexes with metal ions, which can modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-{(4-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
- 2-[(Z)-{(2-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
- 2-[(Z)-{(2-Bromophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
Uniqueness
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. The fluorine atom also influences the compound’s electronic properties, making it a valuable molecule for various applications.
Properties
CAS No. |
654648-98-3 |
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Molecular Formula |
C20H14FN3O2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-[[(2-fluorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H14FN3O2/c21-17-12-6-4-10-15(17)19(24-23-14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20(25)26/h1-13H,(H,25,26) |
InChI Key |
IVGKPBMAOBJXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
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